3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea
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Overview
Description
3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea is a chemical compound with the molecular formula C8H19N3OS and a molecular weight of 205.32 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug discovery, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(methylsulfanyl)ethyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine: Similar in structure but with three dimethylaminoethyl groups instead of one.
N,N-Dimethyl-2-(methylthio)ethylamine: Contains a similar dimethylamino and methylsulfanyl group but lacks the urea moiety.
Uniqueness
3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and applications .
Properties
CAS No. |
1857236-85-1 |
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Molecular Formula |
C8H19N3OS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-methylsulfanylethyl)urea |
InChI |
InChI=1S/C8H19N3OS/c1-11(2)6-4-9-8(12)10-5-7-13-3/h4-7H2,1-3H3,(H2,9,10,12) |
InChI Key |
LMINQVNOESSWHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)NCCSC |
Purity |
95 |
Origin of Product |
United States |
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